2-Bromo-5-(tributylstannyl)pyridine
Overview
Description
“2-Bromo-5-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30BrNSn . It has a molecular weight of 447.04 . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a bromine atom attached at the 2nd position and a tributylstannyl group attached at the 5th position . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.537 and a boiling point of 150-154 °C/2 mmHg . The density of this compound is 1.314 g/mL at 25 °C .Scientific Research Applications
Synthesis of Branched Oligopyridines
2-Bromo-5-(tributylstannyl)pyridine is a key intermediate in the synthesis of branched oligopyridines. A novel and straightforward 'LEGO' system has been developed, employing ethynyltributyltin in cycloadditions to produce 4-tributylstannyl-2,6-oligopyridines. Following bromination, these tin compounds are converted to 4-bromo-2,6-oligopyridines. Subsequent cross-coupling reactions under Stille conditions generate branched oligopyridines containing 8 to 14 pyridine units. This method showcases the versatility of this compound in constructing complex oligopyridine frameworks (Pabst & Sauer, 1999).
Liquid Crystal Synthesis
The compound has also been utilized in the synthesis of liquid crystalline materials. Through Negishi coupling with alkyl or arylzinc chlorides, novel alkyl- and aryl-substituted pyridylstannanes are produced. These pyridylstannanes serve as pivotal intermediates for further functionalization via Stille coupling, leading to the creation of new liquid crystalline materials featuring aromatic cores composed of pyridine and thiophene rings. This underscores the compound's significant role in advancing materials science, particularly in the development of new liquid crystals (Getmanenko & Twieg, 2008).
Radical Cyclization in Organic Synthesis
This compound is involved in the highly diastereoselective formation of substituted indolizidines and quinolizidines through radical cyclization. This process is achieved by treating compounds bearing an ω-bromoacyl-, o-bromoaroyl-, or o-bromophenyl)acetyl group with tributylstannane. The resulting cyclization, occurring anti to the substituent at C-2, demonstrates the compound's utility in complex organic syntheses, facilitating the construction of molecules with significant biological relevance (Beckwith, Joseph, & Mayadunne, 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUCQXUSEZANQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647312 | |
Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008756-65-7 | |
Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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